2-[2-(Bromomethyl)butyl]furan is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a bromomethyl group and a butyl chain. This compound has garnered interest in various fields of chemistry due to its potential applications in organic synthesis and medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of 217.10 g/mol. Its IUPAC name is 3-[2-(bromomethyl)butyl]furan, indicating the specific arrangement of its atoms.
The compound can be synthesized through various methods, primarily involving bromination reactions of furan derivatives. The synthesis often utilizes reagents such as N-bromosuccinimide in the presence of radical initiators under controlled conditions to ensure high yields and purity.
2-[2-(Bromomethyl)butyl]furan falls under the category of organic compounds known as furan derivatives. Furan itself is a heterocyclic organic compound consisting of a five-membered aromatic ring containing one oxygen atom. The presence of the bromomethyl group classifies this compound as a bromoalkyl derivative, which is significant for its reactivity in further chemical transformations.
The synthesis of 2-[2-(Bromomethyl)butyl]furan typically involves the bromination of a suitable precursor, such as 3-(2-methylbutyl)furan. A common method employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is generally conducted in an inert solvent, such as carbon tetrachloride, at elevated temperatures to facilitate the formation of the brominated product.
The molecular structure of 2-[2-(Bromomethyl)butyl]furan consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 217.10 g/mol |
IUPAC Name | 3-[2-(bromomethyl)butyl]furan |
InChI | InChI=1S/C9H13BrO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key | KREUPYMDAKVMPB-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC1=COC=C1)CBr |
2-[2-(Bromomethyl)butyl]furan is versatile in its reactivity and can undergo various types of chemical reactions:
These reactions are typically carried out under mild conditions using appropriate solvents and reagents that enhance selectivity and yield.
The mechanism of action for 2-[2-(Bromomethyl)butyl]furan primarily revolves around its reactivity due to the presence of the bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal functions. Such interactions are crucial in designing bioactive compounds where the furan ring may engage with specific molecular targets like enzymes or receptors.
The applications of 2-[2-(Bromomethyl)butyl]furan extend across various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3